N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide
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Description
This compound is an organic molecule that contains an indole and thiophene moiety, both of which are common structures in medicinal chemistry . The presence of the carboxamide group suggests it could be involved in hydrogen bonding interactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an indole ring and a thiophene ring, both of which are aromatic and contribute to the compound’s stability . The presence of the carboxamide group could allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole and thiophene rings, which could undergo electrophilic aromatic substitution reactions . The carboxamide group could also be involved in various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and possibly planar. The carboxamide group could allow for hydrogen bonding, which might influence its solubility .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of organic compounds known as pyridinecarboxamides . These compounds are known to interact with various targets, but without specific information on this compound, it’s difficult to identify its primary targets and their roles.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-18(2,3)17(22)20-9-8-12-6-7-13(11-14(12)20)19-16(21)15-5-4-10-23-15/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPHCFDMLIWYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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